molecular formula C4H6Cl2O3 B14074959 Acetic acid, dichloromethoxy-, methyl ester

Acetic acid, dichloromethoxy-, methyl ester

Cat. No.: B14074959
M. Wt: 172.99 g/mol
InChI Key: CYOYPBKFQMTFJZ-UHFFFAOYSA-N
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Description

Acetic acid, dichloromethoxy-, methyl ester is a chemical compound with the molecular formula C4H6Cl2O3. It is an ester derivative of acetic acid, where two chlorine atoms and one methoxy group are attached to the acetic acid backbone. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, dichloromethoxy-, methyl ester typically involves the esterification of dichloromethoxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, dichloromethoxy-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce dichloromethoxyacetic acid and methanol.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate reaction conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as hydroxylamine or ammonia.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: Dichloromethoxyacetic acid and methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as carboxylic acids.

Scientific Research Applications

Acetic acid, dichloromethoxy-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, dichloromethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed in biological systems, releasing dichloromethoxyacetic acid and methanol. The released dichloromethoxyacetic acid can then interact with cellular components, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, methoxy-, methyl ester: Similar ester structure but with a methoxy group instead of dichloromethoxy.

    Acetic acid, dichloro-, methyl ester: Similar structure but without the methoxy group.

    Acetic acid, ethoxy-, methyl ester: Similar ester structure but with an ethoxy group.

Uniqueness

Acetic acid, dichloromethoxy-, methyl ester is unique due to the presence of both dichloro and methoxy groups, which impart distinct chemical properties and reactivity compared to other similar esters. This uniqueness makes it valuable in specific chemical reactions and industrial applications.

Properties

Molecular Formula

C4H6Cl2O3

Molecular Weight

172.99 g/mol

IUPAC Name

methyl 2-(dichloromethoxy)acetate

InChI

InChI=1S/C4H6Cl2O3/c1-8-3(7)2-9-4(5)6/h4H,2H2,1H3

InChI Key

CYOYPBKFQMTFJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC(Cl)Cl

Origin of Product

United States

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